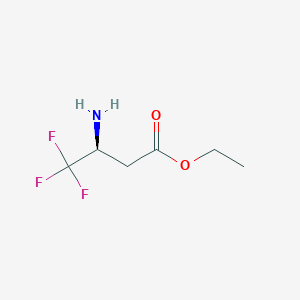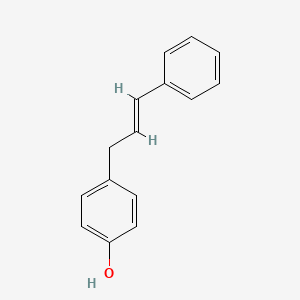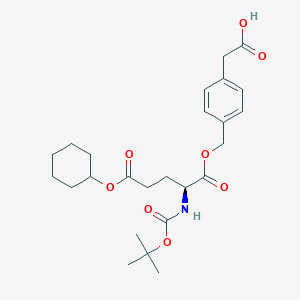
(4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. This compound is characterized by the presence of a phenolic group substituted with formyl and methyl groups, and a PEG chain terminated with an acid ester. The unique structure of this compound makes it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester typically involves the esterification of (4-formyl-2,6-dimethylphenol) with m-PEG8-acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining the temperature between 60-80°C and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The process involves the continuous addition of reactants and removal of products, ensuring a steady-state operation.
化学反応の分析
Types of Reactions
(4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: 4-carboxy-2,6-dimethylphenol-m-PEG8-acid ester.
Reduction: 4-hydroxymethyl-2,6-dimethylphenol-m-PEG8-acid ester.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
(4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for improved solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the bioavailability and controlled release of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester involves its interaction with molecular targets through its functional groups. The phenolic group can form hydrogen bonds and π-π interactions, while the PEG chain provides solubility and biocompatibility. The formyl group can undergo chemical modifications, allowing for the conjugation of various molecules.
類似化合物との比較
Similar Compounds
- (4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester
- (4-formyl-2,6-dimethylphenol)-m-PEG6-acid ester
- (4-formyl-2,6-dimethylphenol)-m-PEG10-acid ester
Uniqueness
Compared to its analogs, (4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester offers a balance between molecular weight and solubility, making it suitable for a broader range of applications. Its longer PEG chain provides enhanced solubility and reduced immunogenicity, which is particularly beneficial in biomedical applications.
特性
IUPAC Name |
(4-formyl-2,6-dimethylphenyl) 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O11/c1-23-20-25(22-28)21-24(2)27(23)38-26(29)4-5-31-8-9-33-12-13-35-16-17-37-19-18-36-15-14-34-11-10-32-7-6-30-3/h20-22H,4-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRJZNKNLGPRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![sodium;9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-2-amino-3H-purin-6-one](/img/structure/B8119652.png)
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hexanal](/img/structure/B8119664.png)


![N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8119689.png)


